4-Methylphenyl 4-chlorobenzenesulfonate
Description
4-Methylphenyl 4-chlorobenzenesulfonate is an organosulfur compound characterized by a sulfonate ester group bridging a 4-methylphenyl (tolyl) moiety and a 4-chlorophenyl ring. Its molecular structure (C₁₃H₁₁ClO₃S) combines electron-donating (methyl) and electron-withdrawing (chloro) substituents, which influence its physicochemical and reactivity profiles. This compound is typically synthesized via nucleophilic substitution, where 4-methylphenol reacts with 4-chlorobenzenesulfonyl chloride under basic conditions . While direct synthetic details are scarce in the provided evidence, analogous sulfonate esters (e.g., 1-(4-methylphenyl)ethyl 4-methylbenzenesulfonate) are prepared using tosyl chloride, suggesting a similar pathway .
Applications of this compound include its use as a benzyne precursor in organic synthesis, where the sulfonate group acts as a leaving agent in aryne generation . Its structural analogs are also explored in pharmaceuticals, such as antinociceptive agents .
Properties
CAS No. |
37100-89-3 |
|---|---|
Molecular Formula |
C13H11ClO3S |
Molecular Weight |
282.74 g/mol |
IUPAC Name |
(4-methylphenyl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C13H11ClO3S/c1-10-2-6-12(7-3-10)17-18(15,16)13-8-4-11(14)5-9-13/h2-9H,1H3 |
InChI Key |
ZAXNCRKVXUFGOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 4-chlorobenzenesulfonate typically involves the reaction of 4-methylphenol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfides or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted benzenesulfonates, sulfonic acids, and sulfides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methylphenyl 4-chlorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4-chlorobenzenesulfonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs vary in substituent position (e.g., 2-chlorophenyl vs. 4-chlorophenyl) or functional groups (e.g., methoxy, bromo). These modifications impact properties like lipophilicity, solubility, and crystal packing:
*Estimated from analogs in ; †Inferred from similar sulfonates in .
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br): Increase polarity but reduce solubility in nonpolar solvents. Chlorine at the 4-position enhances stability in aryne precursors . Electron-donating groups (e.g., Me, OMe): Boost lipophilicity (log P ~3.7 for 4-methylphenyl ), favoring blood-brain barrier penetration but limiting aqueous solubility.
Crystal Packing :
Reactivity and Kinetic Behavior
Sulfonate esters undergo nucleophilic substitution reactions, where the leaving group ability (sulfonate vs. phosphate) and aryl substituents dictate reaction rates:
*Compared to phosphate esters; ‡Bromo’s larger size may slow substitution vs. chloro.
- Leaving Group Efficiency : 4-Chlorobenzenesulfonate is a superior leaving group compared to weaker bases (e.g., trichlorobenzenesulfonate), enabling efficient aryne formation .
- Electronic Effects : Electron-withdrawing 4-chloro groups stabilize transition states in nucleophilic attacks, accelerating reactions .
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